L-Arginine, 1-((2S)-2,6-diaminohexyl)-L-prolyl-
Description
L-Arginine, 1-((2S)-2,6-diaminohexyl)-L-prolyl- (referred to hereafter as the target compound) is a chemically modified derivative of L-arginine, a semi-essential amino acid critical in nitric oxide (NO) synthesis and urea cycle function. This compound features a prolyl residue conjugated via a (2S)-2,6-diaminohexyl linker to the L-arginine backbone. Its molecular formula, as identified in a salt complex, is C19H32N2O5·C6H14N4O2 (perindopril arginine salt), with a molecular weight of 368.47 + 174.20 g/mol .
Structure
3D Structure
Properties
CAS No. |
227470-77-1 |
|---|---|
Molecular Formula |
C17H35N7O3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H35N7O3/c18-8-2-1-5-12(19)11-24-10-4-7-14(24)15(25)23-13(16(26)27)6-3-9-22-17(20)21/h12-14H,1-11,18-19H2,(H,23,25)(H,26,27)(H4,20,21,22)/t12-,13-,14-/m0/s1 |
InChI Key |
KCYKBPSBOPNXRP-IHRRRGAJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diaminohexyl Group: This step may involve nucleophilic substitution reactions to introduce the diaminohexyl moiety.
Attachment of the Guanidinopentanoic Acid: This final step often involves coupling reactions using reagents such as carbodiimides to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamido group can be reduced to form amines.
Substitution: The guanidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso derivatives, while reduction of the carboxamido group can yield primary amines.
Scientific Research Applications
Cardiovascular Health
L-Arginine is known to play a crucial role in cardiovascular health due to its ability to produce nitric oxide (NO), a vital molecule for vasodilation. Studies have shown that supplementation can improve endothelial function and reduce blood pressure in certain populations.
Case Study : A randomized controlled trial involving patients with hypertension demonstrated significant reductions in systolic and diastolic blood pressure following L-Arginine supplementation over a period of eight weeks. The results indicated improved vascular function and reduced arterial stiffness .
Immune Function
L-Arginine is also implicated in enhancing immune responses. It serves as a substrate for the synthesis of polyamines, which are essential for cell proliferation and function.
Case Study : Research on patients undergoing major surgery showed that L-Arginine supplementation led to enhanced immune function, evidenced by increased levels of T-cells and improved wound healing outcomes .
Muscle Growth and Recovery
Athletes often use L-Arginine for its purported benefits in muscle growth and recovery due to its role in protein synthesis and hormone regulation.
Case Study : A double-blind study involving resistance-trained men found that those who received L-Arginine experienced greater increases in lean muscle mass compared to the placebo group after eight weeks of training .
Cancer Therapy
Recent studies have explored the potential of L-Arginine in cancer therapy, particularly in enhancing the efficacy of certain chemotherapeutic agents.
Case Study : In vitro studies have shown that L-Arginine can sensitize cancer cells to chemotherapy by modulating nitric oxide levels, leading to increased apoptosis in tumor cells while sparing normal cells .
Wound Healing
The compound has been investigated for its role in wound healing due to its ability to enhance collagen synthesis and promote angiogenesis.
Case Study : A clinical trial involving diabetic patients with chronic wounds found that topical application of L-Arginine significantly accelerated healing compared to standard care .
Potential Side Effects
While L-Arginine is generally considered safe, excessive intake can lead to gastrointestinal discomfort, diarrhea, and potential interactions with certain medications such as anticoagulants.
Mechanism of Action
The mechanism by which (S)-2-((S)-1-((S)-2,6-Diaminohexyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, ionic interactions, and covalent bonds, which can modulate the activity of its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and analogous L-arginine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Key Biological Role |
|---|---|---|---|---|
| Target Compound | C19H32N2O5·C6H14N4O2 | 368.47 + 174.20 | Prolyl-diaminohexyl linker; salt form with perindopril | Potential NO modulation, drug delivery |
| L-Arginine Acetate | C8H18N4O4 | 174.20 | Simple acetate salt; white crystalline powder | Dietary supplement, NO precursor |
| L-(−)-(N-trans-Cinnamoyl)-Arginine | C15H19N4O3 | 303.15 | Acylated arginine with cinnamoyl group | Antimicrobial, enzyme inhibition |
| C39H67N13O9S Peptide | C39H67N13O9S | 894.10 | Complex peptide chain (isoleucine, histidine, leucine, valine, proline, cysteine) | Protein-protein interaction modulation |
Key Observations:
- Structural Complexity: The target compound’s diaminohexyl-prolyl moiety distinguishes it from simpler salts like L-arginine acetate (CAS 71173-62-1) . This linker may confer resistance to proteolytic degradation compared to free L-arginine or its acylated forms .
- Charge and Solubility: The diaminohexyl group introduces additional amino functionalities, likely increasing hydrophilicity and altering charge distribution under physiological conditions .
- Pharmacokinetics : Unlike the peptide derivative (C39H67N13O9S), which has a high molecular weight (894.10 g/mol) and complex structure, the target compound’s intermediate size may balance tissue penetration and metabolic stability .
Functional and Pharmacological Differences
Nitric Oxide Pathway Modulation
- However, the prolyl-diaminohexyl group could delay arginine release, acting as a prodrug .
- L-Arginine Acetate: Directly participates in NO synthesis, reversing latency effects caused by EENL or L-NAME in rodent models .
- L-(−)-(N-trans-Cinnamoyl)-Arginine: The cinnamoyl group may sterically hinder NO synthase interaction, reducing bioavailability compared to simpler salts .
Stability and Bioavailability
- The peptide derivative (C39H67N13O9S) exhibits low oral bioavailability due to its size and susceptibility to enzymatic cleavage , whereas the target compound’s linker may enhance stability in circulation.
Biological Activity
L-Arginine, 1-((2S)-2,6-diaminohexyl)-L-prolyl- is a derivative of the amino acid L-arginine, which plays a crucial role in various physiological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular health, metabolic disorders, and neuroprotection. The following sections explore its biological activity, mechanisms of action, and relevant clinical findings.
- Chemical Formula : C17H35N7O3
- Molecular Weight : 385.505 g/mol
- CAS Number : 227470-77-1
L-Arginine functions primarily as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes. The mechanisms through which L-arginine exerts its effects include:
- Nitric Oxide Synthesis : L-arginine is converted to NO by nitric oxide synthase (NOS), leading to vasodilation and improved blood flow.
- Endothelial Function : Enhances endothelial-dependent vasodilation, which is crucial for maintaining vascular health.
- Regulation of Blood Pressure : Studies indicate that L-arginine supplementation can lead to reductions in systolic and diastolic blood pressure in hypertensive patients .
Cardiovascular Health
L-Arginine has been extensively studied for its cardiovascular benefits. Research indicates that it can improve endothelial function and reduce blood pressure:
- A study on spontaneously hypertensive rats showed that L-arginine supplementation improved cardiac function and reduced vascular resistance through enhanced NO production .
- In clinical settings, patients with type 2 diabetes experienced improved vascular reactivity when supplemented with L-arginine, highlighting its potential in managing cardiovascular complications associated with diabetes .
Neuroprotection
Recent studies have explored the neuroprotective effects of L-arginine derivatives:
- In amyotrophic lateral sclerosis (ALS) patients, oral administration of L-arginine was well tolerated and showed promising results in improving muscle blood flow without serious adverse effects .
Hypoxia Resistance
L-Arginine's role in modulating responses to hypoxia has been a significant focus of research:
- A review highlighted that L-arginine supplementation can enhance individual physiological reactivity to hypoxia, potentially benefiting conditions such as chronic obstructive pulmonary disease (COPD) and altitude sickness .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of L-arginine in various conditions:
Q & A
Q. How can researchers validate the purity and structural integrity of L-Arginine, 1-((2S)-2,6-diaminohexyl)-L-prolyl- during synthesis?
Methodological Answer:
- Chromatographic Techniques : Use reversed-phase HPLC with UV detection (210–220 nm) to separate and quantify the compound. Validate against standard solutions containing equimolar amino acids (e.g., L-proline, L-arginine) as described in pharmacopeial protocols .
- Mass Spectrometry (MS) : Confirm molecular weight (MW) and fragmentation patterns using high-resolution MS. Cross-reference with theoretical values (e.g., MW = 500.5923 g/mol for related derivatives) .
- Nuclear Magnetic Resonance (NMR) : Analyze stereochemical purity via H and C NMR, focusing on proline ring conformation and the (2S)-2,6-diaminohexyl side chain .
Q. What methodological approaches are recommended for quantifying L-Arginine derivatives in complex biological matrices?
Methodological Answer:
- Biosensor Validation : Calibrate urea or nitric oxide biosensors with spiked serum samples to account for cross-reactivity (e.g., false positives due to arginase activity or urea interference) .
- Internal Standards : Use norleucine or isotopically labeled L-arginine (e.g., C-L-arginine) in LC-MS/MS workflows to normalize recovery rates in plasma or tissue homogenates .
- Precolumn Derivatization : Employ o-phthalaldehyde (OPA) or dansyl chloride to enhance UV/fluorescence detection sensitivity in amino acid analysis .
Advanced Research Questions
Q. How do researchers address discrepancies in L-Arginine quantification when using biosensor-based methods versus chromatographic techniques?
Methodological Answer:
- Interference Testing : Perform spike-and-recovery experiments in biological fluids (e.g., serum) to identify compounds causing biosensor overestimation (e.g., citrulline or polyamines) .
- Cross-Validation : Compare biosensor results with HPLC-MS data from the same sample set. For example, biosensors may report 2.8-fold higher L-arginine levels due to matrix effects, necessitating correction factors .
- Enzymatic Depletion : Pre-treat samples with arginase to hydrolyze L-arginine and measure residual signals, isolating non-specific biosensor responses .
Q. What experimental models are suitable for studying the pharmacokinetic behavior of L-Arginine derivatives in humans?
Methodological Answer:
- Crossover Trials : Administer single oral (e.g., 5–10 g) and intravenous doses (e.g., 30 mg/kg) to healthy volunteers, with serial blood sampling over 24 hours to assess bioavailability and clearance .
- Compartmental Modeling : Use two-compartment models to estimate distribution half-life () and volume of distribution (), accounting for renal reabsorption and hepatic metabolism .
- Stable Isotope Tracers : Infuse N-labeled L-arginine to track metabolic flux into nitric oxide, urea, or protein synthesis pathways .
Q. How does the concentration of L-Arginine affect its dual role as an antimicrobial agent and hydroxyapatite stabilizer in dental biofilm studies?
Methodological Answer:
- Concentration Gradient Design : Test 1%, 2%, and 4% L-arginine in biofilm models (e.g., Streptococcus mutans). Lower concentrations (1–2%) reduce bacterial survival by 50% while preserving enamel crystallinity (Table 1) .
- Structural Analysis : Use Raman spectroscopy to monitor hydroxyapatite stability (e.g., accentuated PO bands at 960 cm) and TEM to detect enamel crystal disorganization at higher concentrations (4%) .
Q. Table 1. Concentration-Dependent Effects of L-Arginine
| Parameter | 1% L-Arg | 2% L-Arg | 4% L-Arg |
|---|---|---|---|
| Bacterial Survival (%) | 50 ± 5 | 30 ± 4 | 85 ± 7 |
| Hydroxyapatite Stability | High (Intact) | Moderate | Low (Disrupted) |
| MMP Inhibition (IC) | 12 µM | 8 µM | >20 µM |
Data derived from single-species biofilm and molecular docking studies .
Q. What strategies mitigate confounding variables in clinical trials investigating L-Arginine's metabolic effects?
Methodological Answer:
- Dietary Control : Standardize participant diets (e.g., hypocaloric, fixed protein intake) to isolate L-arginine effects from nutrient interactions .
- Blinding and Randomization : Use double-blind, placebo-controlled designs with stratification by baseline arginine levels (measured via LC-MS) .
- Covariate Adjustment : Statistically control for variables like age, renal function, and comorbidities using multivariate regression models .
Q. Key Research Gaps & Contradictions
- Conflicting Biofilm Data : While 1–2% L-arginine inhibits S. mutans, higher concentrations (4%) may promote bacterial survival, suggesting a U-shaped dose-response curve requiring further mechanistic studies .
- Null Clinical Findings : Some trials report no anthropometric benefits of L-arginine supplementation, possibly due to unmeasured variables (e.g., gut microbiome modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
